2-(Butan-2-yl)pyrimidin-5-amine

Description

BenchChem offers high-quality 2-(Butan-2-yl)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butan-2-yl)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASHMKOVTHJATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247151-56-9 | |

| Record name | 2-(butan-2-yl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Butan-2-yl)pyrimidin-5-amine chemical properties

An In-Depth Technical Guide to 2-(Butan-2-yl)pyrimidin-5-amine: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a novel derivative, 2-(butan-2-yl)pyrimidin-5-amine. In the absence of extensive direct literature, this document synthesizes information from related structures and established synthetic methodologies to present its anticipated chemical properties, a plausible synthetic route, and its potential as a scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for the future investigation of this compound.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3][4] Beyond its role in genetics, the pyrimidine moiety is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of activities.[5][6] These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][7] The diverse biological activities of pyrimidine derivatives underscore the immense potential held by novel, unexplored analogues such as 2-(butan-2-yl)pyrimidin-5-amine.[5][6]

Molecular Profile of 2-(Butan-2-yl)pyrimidin-5-amine

2-(butan-2-yl)pyrimidin-5-amine is a substituted pyrimidine featuring a secondary butyl group at the C2 position and an amine group at the C5 position. The introduction of the sec-butyl group, a non-polar and sterically influential moiety, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The amine group at the C5 position offers a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[8]

Below is a table summarizing the core chemical identifiers and predicted properties for 2-(butan-2-yl)pyrimidin-5-amine, based on available data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChemLite |

| Molecular Weight | 151.21 g/mol | PubChemLite |

| IUPAC Name | 2-(butan-2-yl)pyrimidin-5-amine | PubChemLite |

| SMILES | CCC(C)C1=NC=C(C=N1)N | PubChemLite |

| InChI | InChI=1S/C8H13N3/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 | PubChemLite |

| Monoisotopic Mass | 151.11095 Da | PubChemLite |

| Predicted XlogP | 1.0 | PubChemLite |

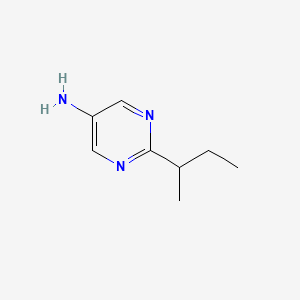

Visualizing the Core Structure

The following diagram illustrates the chemical structure of 2-(butan-2-yl)pyrimidin-5-amine.

Caption: Chemical structure of 2-(butan-2-yl)pyrimidin-5-amine.

Proposed Synthesis and Methodologies

While a specific synthesis for 2-(butan-2-yl)pyrimidin-5-amine has not been published, a plausible and efficient route can be designed based on established pyrimidine synthesis protocols.[9] A logical approach involves the condensation of a suitable amidine with a three-carbon electrophilic synthon.

Retrosynthetic Analysis and Strategy

A common and effective method for constructing the pyrimidine ring is the reaction of an amidine with a β-dicarbonyl compound or its equivalent. For the target molecule, the key disconnection would be at the N1-C2 and N3-C2 bonds, suggesting 2-butylamidine as a key intermediate.

Proposed Synthetic Workflow

The proposed synthesis of 2-(butan-2-yl)pyrimidin-5-amine is a two-step process starting from commercially available (S)-butan-2-amine.[10][11]

Caption: Proposed two-step synthesis of 2-(butan-2-yl)pyrimidin-5-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Butylamidine

-

Reaction Setup: To a solution of (S)-butan-2-amine (1.0 eq) in anhydrous ethanol, add ethyl formimidate hydrochloride (1.1 eq) portion-wise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Ammonolysis: Cool the reaction mixture to 0 °C and bubble anhydrous ammonia gas through the solution for 2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be used in the next step without further purification.

Causality: The use of ethyl formimidate hydrochloride provides the necessary electrophilic carbon for the initial nucleophilic attack by the amine. Subsequent ammonolysis displaces the ethoxy group to form the desired amidine.

Step 2: Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

-

Reaction Setup: Dissolve the crude 2-butylamidine (1.0 eq) in a suitable solvent such as ethanol.

-

Condensation: Add 3-ethoxy-2-propenal (1.0 eq) and a catalytic amount of a base (e.g., sodium ethoxide) to the solution.

-

Reaction: Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the residue by column chromatography on silica gel to afford the target compound.

Causality: The base-catalyzed condensation between the amidine and the β-alkoxy-α,β-unsaturated aldehyde leads to the formation of the pyrimidine ring through a cyclization-elimination sequence.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-(butan-2-yl)pyrimidin-5-amine would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Signals in the aromatic region corresponding to the pyrimidine ring protons.- A multiplet for the methine proton of the sec-butyl group.- A triplet and a doublet for the methyl groups of the sec-butyl group.- A broad singlet for the amine protons. |

| ¹³C NMR | - Resonances in the aromatic region for the pyrimidine carbons.- Aliphatic signals corresponding to the carbons of the sec-butyl group.[12] |

| Mass Spec. | - A molecular ion peak corresponding to the calculated molecular weight (151.11).- Fragmentation patterns consistent with the loss of alkyl fragments from the sec-butyl group.[13] |

| IR Spec. | - N-H stretching vibrations for the primary amine.- C-H stretching for aromatic and aliphatic groups.- C=N and C=C stretching characteristic of the pyrimidine ring. |

Potential Applications in Drug Discovery

The pyrimidine core is a well-established pharmacophore with a wide range of biological activities.[1][2] The introduction of a sec-butyl group at the 2-position and an amine at the 5-position of the pyrimidine ring in 2-(butan-2-yl)pyrimidin-5-amine presents several opportunities for drug development.

As a Kinase Inhibitor Scaffold

Many pyrimidine derivatives are known to be potent inhibitors of various kinases, which are crucial targets in cancer therapy.[14] The 2-amino-pyrimidine scaffold, in particular, has been a key structural motif in the design of kinase inhibitors. The amine group at the 5-position can be further functionalized to interact with specific residues in the kinase active site, potentially leading to highly selective and potent inhibitors.

Antimicrobial and Antiviral Potential

The pyrimidine nucleus is also present in numerous antimicrobial and antiviral drugs.[15][16] The lipophilic nature of the sec-butyl group may enhance the compound's ability to penetrate microbial cell membranes, a desirable property for antimicrobial agents.

Central Nervous System (CNS) Applications

Some pyrimidine derivatives have shown activity as CNS depressants.[5] The physicochemical properties of 2-(butan-2-yl)pyrimidin-5-amine could be favorable for crossing the blood-brain barrier, making it a candidate for investigation in neurological disorders.

Conclusion and Future Directions

2-(butan-2-yl)pyrimidin-5-amine represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and a rationale for its potential therapeutic applications. The next logical steps would be the execution of the proposed synthesis, followed by thorough spectroscopic characterization and an initial screening for biological activity against a panel of relevant targets, such as kinases and microbial strains. The findings from these studies will be crucial in determining the future trajectory of this promising compound in the landscape of drug discovery.

References

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI.

- 2-Sec-butylpyridine | C9H13N | CID 238302 - PubChem - NIH.

- 2-(tert-Butyl)pyrimidin-5-amine - Fluorochem.

- 2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine - Advanced ChemBlocks.

- Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem.

- 2-(butan-2-yl)pyrimidin-5-amine - PubChemLite.

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.

- 2-tert-Butylpyrimidin-5-amine | 59950-55-9 - Sigma-Aldrich.

- Recent medicinal approaches of novel pyrimidine analogs: A review - PMC.

- A overview of the 2- Aminopyrimidine deriv

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- Biological Activity of Pyrimidine Deriv

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Semi-preparative synthesis of (S)-butan-2-amine (2a).

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands.

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv

- Chemical Properties of 2-Butanamine, 2-methyl- (CAS 594-39-8) - Cheméo.

- Supplementary Inform

- Diverse Biological Activity of Pyrimidine Derivatives: A Review - ResearchG

- 2-BROMOPYRIMIDIN-5-AMINE | 56621-91-1 - ChemicalBook.

- 513-49-5 Cas No. | (2S)-(+)-Butan-2-amine - Apollo Scientific.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.

- Publication: The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR)

- N-(pyridin-3-ylmethyl)butan-2-amine Properties.

- CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine - CymitQuimica.

- 2-Pyridinamine, 5-methyl- - the NIST WebBook.

- CAS No : 1217783-40-8| Chemical Name : L-2-Aminobutanol-d5 - Pharmaffili

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 2. wjarr.com [wjarr.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. asianpharmtech.com [asianpharmtech.com]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. 513-49-5 Cas No. | (2S)-(+)-Butan-2-amine | Apollo [store.apolloscientific.co.uk]

- 12. rsc.org [rsc.org]

- 13. 2-Sec-butylpyridine | C9H13N | CID 238302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. ijpsjournal.com [ijpsjournal.com]

2-(Butan-2-yl)pyrimidin-5-amine CAS number 1247151-56-9

An In-Depth Technical Guide to 2-(Butan-2-yl)pyrimidin-5-amine (CAS Number 1247151-56-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Butan-2-yl)pyrimidin-5-amine is a substituted aminopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrimidine core is a foundational scaffold in numerous FDA-approved drugs and a common motif in the exploration of novel therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of 2-(Butan-2-yl)pyrimidin-5-amine, including its structural features, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information from analogous structures and established chemical principles to serve as a valuable resource for researchers.[4]

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring system is a privileged scaffold in drug discovery, renowned for its versatile biological activities.[2] As a core component of nucleobases in DNA and RNA, its derivatives are central to numerous cellular processes, making them attractive targets for therapeutic intervention. The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in a wide array of clinically successful drugs, including kinase inhibitors used in oncology.[5][6] These compounds often function as bioisosteres of purines, effectively competing for binding sites in enzymes and receptors. The diverse biological activities associated with pyrimidine derivatives include anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[1][3] The exploration of novel substituted aminopyrimidines like 2-(Butan-2-yl)pyrimidin-5-amine is a promising avenue for the discovery of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

While extensive experimental data for 2-(Butan-2-yl)pyrimidin-5-amine is not available, its key physicochemical properties can be predicted using computational models. These predictions are invaluable for anticipating its behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem[4] |

| Molecular Weight | 151.21 g/mol | PubChem[4] |

| Monoisotopic Mass | 151.11095 Da | PubChem[4] |

| XlogP | 1.0 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Table 1: Predicted Physicochemical Properties of 2-(Butan-2-yl)pyrimidin-5-amine.

The structure features a central pyrimidine ring, which is aromatic and planar. The amine group at the 5-position and the nitrogen atoms within the ring act as hydrogen bond acceptors, while the amine itself is a hydrogen bond donor. The sec-butyl group at the 2-position introduces a non-polar, aliphatic character, which can influence binding to hydrophobic pockets in target proteins.

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of 2-substituted-5-aminopyrimidines involves the condensation of a suitable β-dicarbonyl equivalent with guanidine, followed by functional group manipulations. The following section outlines a hypothetical, yet chemically sound, multi-step synthesis for 2-(Butan-2-yl)pyrimidin-5-amine.

Synthetic Strategy Overview

The proposed synthesis commences with the construction of the 2-(butan-2-yl)pyrimidine core, followed by the introduction of the 5-amino group. A common and effective method for introducing an amino group at the 5-position of a pyrimidine ring is through nitration followed by reduction.

A proposed synthetic workflow for 2-(Butan-2-yl)pyrimidin-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Butan-2-yl)pyrimidin-4-ol

-

Rationale: This step involves a classical pyrimidine synthesis through the condensation of a β-ketoester with guanidine. The specific β-ketoester required would be ethyl 2-(butan-2-yl)-3-oxobutanoate.

-

Procedure:

-

To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add guanidine hydrochloride (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate β-ketoester (1.0 equivalent) dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(butan-2-yl)pyrimidin-4-ol.

-

Step 2: Synthesis of 4-Chloro-2-(butan-2-yl)pyrimidine

-

Rationale: The hydroxyl group is converted to a chloro group, which is a better leaving group for subsequent nucleophilic substitution and also activates the ring for nitration.

-

Procedure:

-

Suspend 2-(butan-2-yl)pyrimidin-4-ol (1.0 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Heat the mixture at reflux for 2-3 hours.

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Step 3: Synthesis of 4-Chloro-2-(butan-2-yl)-5-nitropyrimidine

-

Rationale: Electrophilic nitration at the C5 position is a standard method for introducing a nitro group onto the pyrimidine ring.

-

Procedure:

-

Dissolve 4-chloro-2-(butan-2-yl)pyrimidine (1.0 equivalent) in concentrated sulfuric acid at 0°C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide).

-

Filter the resulting precipitate, wash with water, and dry to yield the nitro derivative.

-

Step 4: Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

-

Rationale: The nitro group is reduced to the target amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 4-chloro-2-(butan-2-yl)-5-nitropyrimidine (1.0 equivalent) in a solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 2-(Butan-2-yl)pyrimidin-5-amine. Further purification can be achieved by recrystallization or column chromatography.

-

Potential Biological Activity and Drug Discovery Applications

The 2-aminopyrimidine scaffold is a well-established kinase hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.[5] This interaction is crucial for the inhibitory activity of many kinase inhibitors. Given this precedent, 2-(Butan-2-yl)pyrimidin-5-amine is a promising candidate for screening against various protein kinases implicated in diseases such as cancer and inflammatory disorders.

The sec-butyl group at the 2-position can potentially confer selectivity by interacting with specific hydrophobic pockets within the ATP-binding site of certain kinases. The 5-amino group provides an additional point for interaction or further chemical modification to optimize potency and pharmacokinetic properties.

Hypothetical binding mode in a kinase active site.

A Self-Validating Research Workflow

For any newly synthesized compound, a rigorous and logical validation workflow is essential to confirm its identity, purity, and biological activity.

A self-validating workflow for compound synthesis and evaluation.

This workflow ensures that any observed biological activity is genuinely attributable to the synthesized compound and provides a clear path from initial synthesis to potential lead optimization.

Conclusion

2-(Butan-2-yl)pyrimidin-5-amine represents an intriguing yet underexplored molecule within the medicinally significant class of aminopyrimidines. While direct experimental data is scarce, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and potential applications. The proposed synthetic route is grounded in reliable and well-documented organic chemistry reactions. The potential for this compound to act as a kinase inhibitor, among other biological activities, makes it a worthy candidate for synthesis and inclusion in screening libraries for drug discovery programs. This guide serves as a foundational resource to stimulate and support further research into this and related novel chemical entities.

References

-

PubChem. 2-(butan-2-yl)pyrimidin-5-amine. Available from: [Link]

-

PharmaTutor. PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Available from: [Link]

-

Kemix Pty Ltd. 2-(Pyrimidin-2-yl)butan-2-amine. Available from: [Link]

-

FAQ. What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions? Available from: [Link]

-

PubChem. (Butan-2-yl)(butyl)amine. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. Available from: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. Available from: [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available from: [Link]

-

Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed. Available from: [Link]

-

Pyrimidine-containing natural products: occurrences and biological activities. Journal of Biomedical Science. Available from: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available from: [Link]

-

Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]2022-0767.pdf)

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. PubChemLite - 2-(butan-2-yl)pyrimidin-5-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-(Butan-2-yl)pyrimidin-5-amine (NMR, MS, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Butan-2-yl)pyrimidin-5-amine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(Butan-2-yl)pyrimidin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive framework.

The structural integrity and purity of a synthesized compound are paramount in the drug discovery and development pipeline. Spectroscopic analysis provides the foundational evidence for a molecule's identity. This guide not only predicts the spectral data but also delves into the causality behind the experimental choices and the interpretation of the resulting spectra, ensuring a thorough understanding for the practicing scientist.

Experimental Methodologies: A Self-Validating Approach

The acquisition of high-quality spectroscopic data is contingent on rigorous experimental protocol. The following sections detail the recommended procedures for NMR, MS, and IR analysis of 2-(Butan-2-yl)pyrimidin-5-amine, designed to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For 2-(Butan-2-yl)pyrimidin-5-amine, a suite of one- and two-dimensional NMR experiments is recommended for unambiguous assignment of all proton and carbon signals.

Experimental Protocol for NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, while DMSO-d₆ is excellent for solubilizing more polar compounds and for observing exchangeable protons like those of the amine group.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (COSY & HSQC):

-

A Correlation Spectroscopy (COSY) experiment should be performed to establish proton-proton coupling networks, particularly within the butan-2-yl group.

-

A Heteronuclear Single Quantum Coherence (HSQC) experiment is essential to correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.

-

-

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

Experimental Protocol for MS

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity to avoid interference.

-

-

Data Acquisition:

-

Low-Resolution MS (LRMS): Infuse the sample solution into an electrospray ionization (ESI) source coupled to a quadrupole or ion trap mass analyzer. ESI is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺.

-

High-Resolution MS (HRMS): For accurate mass measurement, which confirms the elemental composition, infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The high mass accuracy of these instruments allows for the determination of the molecular formula.

-

Tandem MS (MS/MS): To study fragmentation patterns, perform a product ion scan on the isolated protonated molecular ion [M+H]⁺. This involves collision-induced dissociation (CID) to break the molecule into smaller fragments.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a simpler and often preferred method for solid samples.

-

-

Data Acquisition:

-

Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

Workflow for IR Spectroscopy Analysis

Caption: Workflow for Infrared Spectroscopy analysis.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the NMR, MS, and IR spectra of 2-(Butan-2-yl)pyrimidin-5-amine.

Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts are based on the analysis of similar pyrimidine derivatives and the known effects of substituents.[1][2][3][4][5][6][7][8][9][10]

Structure of 2-(Butan-2-yl)pyrimidin-5-amine with Numbering:

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-4, H-6 | ~8.3 | s | - | 2H | Pyrimidine ring protons |

| NH₂ | ~3.5-4.5 | br s | - | 2H | Amine protons |

| H-1' | ~3.0 | sextet | ~7.0 | 1H | CH of butan-2-yl |

| H-2' | ~1.7 | m | ~7.0 | 2H | CH₂ of butan-2-yl |

| H-4' | ~1.3 | d | ~7.0 | 3H | CH₃ on CH of butan-2-yl |

| H-3' | ~0.9 | t | ~7.5 | 3H | CH₃ of CH₂ of butan-2-yl |

Interpretation:

-

Pyrimidine Protons (H-4, H-6): These protons are in an electron-deficient aromatic ring and are expected to appear far downfield. Due to the C2 symmetry with respect to the butan-2-yl group, they are predicted to be chemically equivalent, resulting in a singlet.

-

Amine Protons (NH₂): The chemical shift of these protons is highly dependent on solvent and concentration. They typically appear as a broad singlet and are exchangeable with D₂O.

-

Butan-2-yl Protons: The signals for the butan-2-yl group will show characteristic multiplicities due to spin-spin coupling. The methine proton (H-1') will be a sextet due to coupling with the adjacent methyl and methylene protons. The methylene protons (H-2') will be a multiplet. The two methyl groups will appear as a doublet (H-4') and a triplet (H-3').

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Assignment |

| C-2 | ~170 | Pyrimidine ring carbon attached to butan-2-yl |

| C-4, C-6 | ~155 | Pyrimidine ring carbons adjacent to N |

| C-5 | ~120 | Pyrimidine ring carbon attached to NH₂ |

| C-1' | ~40 | CH of butan-2-yl |

| C-2' | ~30 | CH₂ of butan-2-yl |

| C-4' | ~20 | CH₃ on CH of butan-2-yl |

| C-3' | ~12 | CH₃ of CH₂ of butan-2-yl |

Interpretation:

-

The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.[4][5][6] C-2, being attached to the alkyl group and between two nitrogens, is expected to be the most downfield.

-

The butan-2-yl carbons will appear in the aliphatic region of the spectrum.

Predicted Mass Spectrum

The molecular formula of 2-(Butan-2-yl)pyrimidin-5-amine is C₈H₁₃N₃, with a monoisotopic mass of 151.1109 g/mol .

Predicted ESI-MS Data:

-

[M+H]⁺: m/z 152.1182

Predicted EI-MS Fragmentation:

The fragmentation of pyrimidine derivatives often involves the loss of substituents from the ring and subsequent ring cleavage.[11][12][13][14][15]

| m/z | Proposed Fragment |

| 151 | [M]⁺˙ (Molecular ion) |

| 122 | [M - C₂H₅]⁺˙ (Loss of ethyl radical) |

| 108 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 95 | [C₄H₅N₃]⁺˙ (Pyrimidine-5-amine radical cation) |

Interpretation:

-

The molecular ion peak at m/z 151 should be observed.

-

A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage (in this case, cleavage adjacent to the aromatic ring). Loss of an ethyl radical (C₂H₅) from the butan-2-yl group would result in a fragment at m/z 122.

-

Loss of a propyl radical (C₃H₇) would lead to a fragment at m/z 108.

-

Cleavage of the entire butan-2-yl group would result in the pyrimidine-5-amine radical cation at m/z 95.[16]

Predicted IR Spectrum

The IR spectrum will show characteristic absorptions for the amine, aromatic, and aliphatic functional groups.[17][18][19][20][21][22][23]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 and ~3350 | Medium, Sharp | Asymmetric and symmetric N-H stretching of primary amine |

| ~3050 | Weak | Aromatic C-H stretching |

| ~2960, ~2870 | Strong | Aliphatic C-H stretching (CH₃, CH₂, CH) |

| ~1620 | Strong | N-H bending (scissoring) of primary amine |

| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching of pyrimidine ring |

| ~1450, ~1380 | Medium | Aliphatic C-H bending |

| ~1330 | Strong | Aromatic C-N stretching |

| ~830 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

N-H Stretching: The presence of a primary aromatic amine will be clearly indicated by two sharp bands in the 3500-3300 cm⁻¹ region.[18][21] This is a key diagnostic feature.

-

C-H Stretching: The spectrum will show both aromatic C-H stretches just above 3000 cm⁻¹ and strong aliphatic C-H stretches just below 3000 cm⁻¹.[22]

-

Fingerprint Region (< 1600 cm⁻¹): This region will contain a number of characteristic bands, including the N-H bend, pyrimidine ring stretches, and C-N stretching, which collectively provide a unique fingerprint for the molecule.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-(Butan-2-yl)pyrimidin-5-amine. By employing the detailed experimental methodologies and leveraging the interpretive principles outlined herein, researchers can confidently identify and structurally elucidate this compound. The predicted NMR, MS, and IR data serve as a reliable benchmark for the analysis of the experimentally obtained spectra. As with any novel compound, the combination of these three spectroscopic techniques is essential for a comprehensive and unambiguous structural assignment.

References

- Ali, T. E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 2013, 3(4), 83-91.

- Parmar, J. M., & Joshi, N. K. Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 2012, 4(2), 834-841.

- Illinois State University, Department of Chemistry. Infrared Spectroscopy.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines.

- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Bouchoux, G., et al. The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 1976, 54(12), 1840-1848.

- Chen, Y., et al. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry, 2022, 36(20), e9368.

- Rice, J. M., et al. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 1965, 87(20), 4569-4577.

- Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992, 70(4), 1093-1097.

- Zhang, L., et al. Influence of Solvents on IR Spectrum of Aromatic Amines. Asian Journal of Chemistry, 2013, 25(18), 10267-10270.

- Balzarini, J., et al. Novel C-6 Fluorinated Acyclic Side Chain Pyrimidine Derivatives: Synthesis, 1H and 13C NMR Conformational Studies, and Antiviral and Cytostatic Evaluations. Journal of Medicinal Chemistry, 2007, 50(12), 2847-2855.

- LibreTexts. 24.10 Spectroscopy of Amines.

- ResearchGate.

- Katritzky, A. R., et al. A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 1987, 65(5), 1159-1164.

- ChemicalBook. Pyrimidine(289-95-2) 13C NMR spectrum.

- Jardetzky, O., & Jardetzky, C. D. Proton Magnetic Resonance Studies of Purine and Pyrimidine Derivatives. IX. The Protonation of Pyrimidines in Acid Solution. Journal of the American Chemical Society, 1960, 82(1), 222-229.

- AIP Publishing. Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2021, 2364, 040002.

- National High Magnetic Field Laboratory. Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy.

- ResearchGate. 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10.

- El-Sayed, W. A., et al. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Future Medicinal Chemistry, 2020, 12(1), 35-50.

- PubChem. 2-Butanamine, 2-methyl-.

- PubChem. 2-(butan-2-yl)pyrimidin-5-amine.

- PubChem. Pyrimidin-5-amine.

- BLDpharm. 4-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine.

- Advanced ChemBlocks. 2-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine.

- ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. Mass spectrum analysis of compound 2.

- CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry.

- Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Sigma-Aldrich. 2-(butan-2-yl)pyrimidine-5-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. nationalmaglab.org [nationalmaglab.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. wikieducator.org [wikieducator.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chimia.ch [chimia.ch]

Physicochemical Profiling of 2-(Butan-2-yl)pyrimidin-5-amine: A Predictive Technical Guide

The following technical guide provides an in-depth physicochemical profiling of 2-(Butan-2-yl)pyrimidin-5-amine , designed for researchers in medicinal chemistry and drug development.

Executive Summary

2-(Butan-2-yl)pyrimidin-5-amine (CAS: 1247151-56-9) represents a distinct class of 2,5-disubstituted pyrimidines, serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, CDK families) and antimicrobial agents. Its structural architecture combines a polar, electron-rich aminopyrimidine core with a lipophilic, chiral sec-butyl moiety.

This guide details the predicted physicochemical landscape of the molecule, establishing a baseline for its absorption, distribution, metabolism, and excretion (ADME) behavior. The integration of a chiral alkyl chain at the C2 position introduces steric bulk and lipophilicity modulation, distinguishing it from the more common 2-methyl or 2-amino analogs.

Molecular Architecture & Structural Analysis

Structural Features

The molecule consists of a pyrimidine ring substituted at the 5-position with a primary amine (-NH₂) and at the 2-position with a sec-butyl group.

-

Core Scaffold: Pyrimidine (1,3-diazine).

-

Electronic Character: The 5-amino group acts as a resonance donor (+M), increasing electron density within the ring, particularly at the C2, C4, and C6 positions. However, the inductive withdrawal (-I) of the ring nitrogens maintains the overall electron-deficient nature of the heteroaromatic system compared to benzene.

-

Chirality: The sec-butyl group possesses a chiral center at the benzylic carbon. The compound exists as a pair of enantiomers: (R)- and (S)-2-(butan-2-yl)pyrimidin-5-amine. Unless stereocontrolled synthesis is employed, the material is typically racemic.

Pharmacophore Map (DOT Visualization)

The following diagram illustrates the key pharmacophoric features driving the molecule's molecular interactions.

Predicted Physicochemical Properties (The Core)

The following values are predicted based on Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with structural analogs (e.g., 5-aminopyrimidine, 2-isopropylpyrimidin-5-amine).

Quantitative Profile

| Property | Predicted Value | Unit | Confidence | Rationale |

| Molecular Weight | 151.21 | g/mol | High | Exact Mass Calculation ( |

| LogP (Octanol/Water) | 1.2 ± 0.3 | Log Unit | High | Base Pyrimidine (-0.4) + sec-Butyl (~1.6) |

| LogD (pH 7.4) | 1.2 | Log Unit | High | Molecule is predominantly neutral at pH 7.4 |

| pKa (Ring N) | 3.4 ± 0.3 | - | Medium | 5-NH2 (+M) and 2-Alkyl (+I) raise basicity vs Pyrimidine (1.3) |

| TPSA | 51.8 | Ų | High | Ring Ns (25.[1]8) + Amine (26.0) |

| H-Bond Donors | 1 | Count | High | Exocyclic -NH₂ |

| H-Bond Acceptors | 3 | Count | High | 2 Ring Ns + 1 Exocyclic N |

| Rotatable Bonds | 2 | Count | High | C(Ring)-C(Butyl) and C(Butyl)-C(Ethyl) |

| Solubility (LogS) | -2.1 ± 0.5 | Log(mol/L) | Medium | Moderate lipophilicity suggests good aqueous solubility (~mM range) |

Deep Dive: Ionization (pKa)

Understanding the pKa is critical for formulation and binding affinity.

-

Site of Protonation: The most basic site is N1/N3 of the pyrimidine ring, not the exocyclic amine. The lone pair on the exocyclic 5-amino group is delocalized into the ring system, rendering it essentially non-basic (resembling an aniline).

-

Prediction Logic: Unsubstituted pyrimidine has a pKa of ~1.3. The 5-amino group is electron-donating by resonance, and the 2-alkyl group is electron-donating by induction.

-

Base: Pyrimidine (1.3)

-

Effect of 5-NH2: Increases pKa (approx +1.0 to +1.5 units based on 2-aminopyrimidine comparisons).

-

Effect of 2-Alkyl: Increases pKa (approx +0.5 to +0.8 units, similar to pyridine vs 2-picoline).

-

Net Prediction: 1.3 + 1.2 + 0.7 ≈ 3.2 - 3.4 .

-

Lipophilicity (LogP)

-

XLogP3 Prediction: ~1.0 - 1.2.

-

Implication: The compound resides in the "Sweet Spot" for fragment-based drug discovery (LogP < 3). It is lipophilic enough to cross cell membranes (passive diffusion) but polar enough to maintain solubility in aqueous assay buffers without requiring high percentages of DMSO.

ADME & Toxicity Implications

Blood-Brain Barrier (BBB) Permeability

-

Criteria: TPSA < 90 Ų, MW < 400, LogP 2-4.

-

Assessment: With a TPSA of 51.8 Ų and low MW, this molecule is highly likely to penetrate the CNS . This makes it a viable scaffold for neurodegenerative targets but poses a risk of CNS off-target effects if peripheral restriction is desired.

Oral Bioavailability (Lipinski's Rule of 5)

The molecule passes all filters for oral drug-likeness:

-

MW: 151 (< 500) ✅

-

LogP: 1.2 (< 5) ✅

-

HBD: 1 (< 5) ✅

-

HBA: 3 (< 10) ✅

Metabolic Stability

-

Liability: The sec-butyl group contains benzylic-like protons (at the CH) and terminal methyl groups susceptible to CYP450-mediated oxidation (hydroxylation).

-

Phase II: The primary amine is a handle for N-acetylation or glucuronidation.

Experimental Validation Protocols

To validate the predicted values, the following standardized workflows are recommended.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the pyrimidine ring nitrogens.

-

Preparation: Dissolve 2 mg of compound in 20 mL of degassed water/methanol (if solubility is limited, though water should suffice).

-

Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

-

Method: Perform a "V"-shaped titration under inert gas (

) blanket at 25°C. -

Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the protonation of the pyrimidine ring.

-

Validation: Use Pyridine (pKa 5.2) as a reference standard.

Protocol: Shake-Flask LogP Measurement

Objective: Measure the distribution between octanol and water.

-

Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

-

Equilibration: Dissolve compound in the aqueous phase (approx 1 mM). Add equal volume of octanol.

-

Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.

Workflow Visualization

The following diagram outlines the logical flow from prediction to experimental validation.

Synthetic Accessibility Note

For researchers requiring material for these assays, the synthesis is straightforward:

-

Route A: Reaction of 2-chloropyrimidin-5-amine with sec-butylboronic acid (Suzuki-Miyaura coupling).

-

Route B: Condensation of 2-methylbutanamidine with a vinamidinium salt (e.g., 2-dimethylaminomethylene-1,3-bis(dimethylamino)trimethinium salt).

References

-

PubChem. (2025).[1][2][3][4] Compound Summary: 2-(Butan-2-yl)pyrimidin-5-amine (CID 62313785). National Library of Medicine.[5] [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

SwissADME. (2024). Molecular Properties and ADME Prediction Tool. Swiss Institute of Bioinformatics. [Link]

-

Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine pKa values and reactivity). [Link]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative source on pKa/LogP protocols). [Link]

Sources

- 1. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminopyrimidine-2-carbonitrile | C5H4N4 | CID 12215995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Sec-butylpyridine | C9H13N | CID 238302 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 2-(butan-2-yl)pyrimidin-5-amine, a substituted aminopyrimidine of interest to researchers and professionals in drug development. Recognizing the absence of a standardized, published protocol for this specific molecule, this document synthesizes established principles of pyrimidine chemistry to propose logical and experimentally sound synthetic strategies. We will explore two primary convergent approaches: the construction of the pyrimidine core followed by functionalization at the C5 position, and a direct synthesis employing a pre-functionalized C3 synthon. Detailed discussions on the selection of precursors, reaction mechanisms, and step-by-step experimental protocols are provided, underpinned by citations to relevant chemical literature. This guide is intended to serve as a foundational resource for the laboratory-scale synthesis of this and structurally related compounds.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions. The target molecule, 2-(butan-2-yl)pyrimidin-5-amine, features a chiral sec-butyl group at the 2-position and an amino group at the 5-position, functionalities that offer potential for specific receptor binding and further chemical modification. This guide outlines two primary retrosynthetic strategies for its synthesis, designed to offer flexibility in precursor availability and experimental execution.

Strategy A focuses on the initial construction of the 2-substituted pyrimidine ring, followed by the introduction of the C5-amino group via a suitable intermediate, such as a nitro or halo-pyrimidine. This approach allows for the secure installation of the sec-butyl group early in the sequence.

Strategy B employs a more direct approach, utilizing a three-carbon synthon that already incorporates the nitrogen functionality, or a precursor thereof, at the appropriate position. This pathway can potentially shorten the overall synthetic sequence.

Below is a visual representation of the two main strategic approaches.

Caption: High-level retrosynthetic strategies for 2-(butan-2-yl)pyrimidin-5-amine.

Precursor Synthesis

A critical component for both proposed pathways is the amidine, 2-methylbutanamidine. As this is not a common commercially available reagent, a reliable synthesis from readily available starting materials is required.

Synthesis of 2-Methylbutanamidine

The synthesis of 2-methylbutanamidine can be approached from 2-methylbutanal or 2-methylbutyronitrile. A common and effective method is the Pinner reaction, which proceeds via an imidate intermediate from the corresponding nitrile.

Workflow for 2-Methylbutanamidine Synthesis:

Caption: Proposed workflow for the synthesis of the key amidine precursor.

Experimental Protocol: Synthesis of 2-Methylbutanamidine Hydrochloride

-

Step 1: Synthesis of 2-Methylbutyronitrile from 2-Methylbutanal.

-

To a solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., aqueous ethanol), add 2-methylbutanal (1.0 eq).

-

Slowly add a base (e.g., sodium hydroxide) to neutralize the mixture and stir at room temperature until oxime formation is complete (monitored by TLC).

-

The resulting 2-methylbutanal oxime is then dehydrated using a reagent such as acetic anhydride or a commercial dehydrating agent to yield 2-methylbutyronitrile. Purification is typically achieved by distillation.

-

-

Step 2: Pinner Reaction to form Ethyl 2-methylbutanimidoate hydrochloride.

-

A solution of 2-methylbutyronitrile (1.0 eq) in anhydrous ethanol (excess) is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then sealed and allowed to stand at low temperature (e.g., 0-5 °C) for 24-48 hours.

-

The precipitated imidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

-

Step 3: Ammonolysis to 2-Methylbutanamidine hydrochloride.

-

The ethyl 2-methylbutanimidoate hydrochloride (1.0 eq) is added to a solution of ammonia in ethanol (excess).

-

The mixture is stirred at room temperature in a sealed vessel until the reaction is complete (monitored by the disappearance of the imidate).

-

The solvent and excess ammonia are removed under reduced pressure to yield crude 2-methylbutanamidine hydrochloride, which can be purified by recrystallization.

-

Pathway A: Pyrimidine Ring Construction and Subsequent Amination

This strategy involves the initial formation of a 2-(butan-2-yl)pyrimidine with a functional group at the C5 position that can be later converted to an amino group. A nitro group is an excellent choice for this role due to its strong electron-withdrawing nature which can facilitate the cyclization, and its reliable reduction to an amine.

Synthesis of 2-(sec-Butyl)-5-nitropyrimidine

The condensation of 2-methylbutanamidine with a suitable three-carbon synthon bearing a nitro group is the key step. A common and effective synthon is 2-nitro-1,1,3,3-tetramethoxypropane or, more conveniently, by reacting the amidine with a precursor that generates the required functionality in situ. A practical approach is the reaction with 3-(dimethylamino)-2-nitroacrolein.

Workflow for Pathway A:

Caption: Workflow for the synthesis via a 5-nitropyrimidine intermediate.

Experimental Protocol: Synthesis of 2-(sec-Butyl)-5-nitropyrimidine

-

To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add 2-methylbutanamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

-

Add a solution of 3-(dimethylamino)-2-nitroacrolein (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

The mixture is then heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 2-(sec-butyl)-5-nitropyrimidine.

Reduction of 2-(sec-Butyl)-5-nitropyrimidine to 2-(Butan-2-yl)pyrimidin-5-amine

The reduction of the nitro group to an amine is a standard transformation. Several methods are effective, with catalytic hydrogenation and metal-acid reductions being the most common.[1][2]

Experimental Protocol: Reduction of the Nitro Group

-

Method 1: Catalytic Hydrogenation

-

Dissolve 2-(sec-butyl)-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

-

The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 2-(butan-2-yl)pyrimidin-5-amine.

-

-

Method 2: Metal-Acid Reduction

-

To a suspension of iron powder (or tin(II) chloride) (excess) in a solvent such as acetic acid or ethanol/water, add 2-(sec-butyl)-5-nitropyrimidine (1.0 eq).

-

The mixture is heated (e.g., to 60-80 °C) and stirred until the reduction is complete.

-

After cooling, the reaction mixture is filtered to remove the metal salts. The filtrate is then basified with a suitable base (e.g., sodium carbonate or aqueous ammonia) and extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated to give the desired product.

-

| Parameter | Catalytic Hydrogenation | Metal-Acid Reduction |

| Reagents | H₂, Pd/C | Fe/AcOH, SnCl₂/HCl |

| Conditions | Room temperature, H₂ atmosphere | Elevated temperature |

| Work-up | Filtration of catalyst | Filtration, neutralization, extraction |

| Yields | Generally high (>90%) | Good to high (70-95%) |

| Advantages | Clean reaction, easy work-up | Inexpensive reagents |

| Disadvantages | Requires specialized equipment (hydrogenator) | More complex work-up, potential for metal contamination |

Pathway B: Direct Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

This more convergent approach aims to construct the 5-aminopyrimidine ring in a single step from 2-methylbutanamidine and a three-carbon synthon that already contains the amino group or a masked equivalent. A highly effective synthon for this purpose is 3-(dimethylamino)acrolein.[3]

Workflow for Pathway B:

Caption: Workflow for the direct synthesis of the target molecule.

Experimental Protocol: Direct Synthesis of 2-(Butan-2-yl)pyrimidin-5-amine

-

In a round-bottom flask, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.

-

Add 2-methylbutanamidine hydrochloride (1.0 eq) to the solution and stir for approximately 30 minutes at ambient temperature.

-

Add 3-(dimethylamino)acrolein (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The resulting residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-(butan-2-yl)pyrimidin-5-amine.

| Parameter | Pathway A | Pathway B |

| Number of Steps | 3 (Amidine -> Nitro-pyrimidine -> Amino-pyrimidine) | 2 (Amidine -> Amino-pyrimidine) |

| Overall Yield | Potentially lower due to more steps | Potentially higher |

| Precursors | Requires a nitrated C3 synthon | Requires 3-(dimethylamino)acrolein |

| Advantages | Well-established transformations | More convergent and potentially more efficient |

| Disadvantages | Longer synthetic route | Availability and stability of the C3 synthon |

Conclusion

This guide has detailed two robust and scientifically-grounded synthetic pathways for the preparation of 2-(butan-2-yl)pyrimidin-5-amine. Pathway A offers a classic and reliable route via a 5-nitropyrimidine intermediate, leveraging well-documented reduction methods. Pathway B presents a more elegant and direct approach, potentially offering higher overall yields in fewer steps. The choice between these pathways will likely depend on the availability of specific precursors and the desired scale of the synthesis. Both routes are based on established pyrimidine synthesis methodologies and provide a solid foundation for researchers to produce this target molecule and its analogs for further investigation.

References

-

(E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

- Han, Y., Deng, Y., Yuan, Y., & Zhang, Y. (2013). Faming Zhuanli Shenqing, CN 102887899 A 20130123.

- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

3-Dimethylaminoacrolein. Wikipedia. [Link]

Sources

Unlocking the Therapeutic Potential of 2-(Butan-2-yl)pyrimidin-5-amine: A Technical Guide to Target Identification and Validation

Introduction: The Promise of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2][3] Its ability to form crucial hydrogen bonds and act as a bioisostere for endogenous purines allows pyrimidine-containing molecules to interact with a wide range of biological targets, leading to diverse therapeutic applications in oncology, immunology, and infectious diseases.[2][4][5] This guide focuses on 2-(Butan-2-yl)pyrimidin-5-amine, a molecule of significant interest. We will provide a comprehensive exploration of its potential therapeutic targets, underpinned by a robust framework for experimental validation. Our approach is designed to empower researchers and drug development professionals to systematically investigate and unlock the full therapeutic potential of this promising compound.

I. The Kinase Superfamily: A Primary Avenue of Investigation

The most prominent and well-established role of pyrimidine derivatives in drug discovery is their function as kinase inhibitors.[1][6] The pyrimidine core is a bioisostere of the adenine ring in ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1][7][8] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][9] Therefore, the initial and most critical line of inquiry for 2-(Butan-2-yl)pyrimidin-5-amine should be a comprehensive screen of the human kinome.

Rationale for Kinase Targeting

Many aminopyrimidine derivatives have demonstrated potent inhibitory activity against various protein kinases, including:

-

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR, c-KIT, and FGFR3 are frequently targeted by pyrimidine-based inhibitors and are implicated in tumor angiogenesis and proliferation.[1][10]

-

Non-Receptor Tyrosine Kinases: BCR-ABL is a key target in chronic myeloid leukemia.[9]

-

Serine/Threonine Kinases: Akt, mTOR, CDKs, and Aurora kinases are central to cell cycle progression and survival pathways.[1][9] Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, is an emerging anticancer target for which aminopyrimidine inhibitors have been developed.[11]

-

Neurodegenerative Disease-Related Kinases: Kinases such as TBK1, IKKε, and ULK1 are implicated in neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[12]

Experimental Workflow for Kinase Target Identification and Validation

A tiered approach is recommended to efficiently identify and validate kinase targets.

Caption: A tiered workflow for kinase target identification and validation.

Detailed Protocols:

Tier 1: Broad Kinome Screening

-

Objective: To identify initial kinase hits from a large panel.

-

Method: Utilize a commercial kinome scanning service (e.g., DiscoverX's KINOMEscan™, Eurofins' KinaseProfiler™). These platforms typically employ binding assays (e.g., affinity chromatography) or enzymatic assays to assess the interaction of the test compound with a large panel of recombinant human kinases (typically >400).

-

Protocol:

-

Prepare a stock solution of 2-(Butan-2-yl)pyrimidin-5-amine in DMSO.

-

Submit the compound to the chosen vendor for screening at a single high concentration (e.g., 1 or 10 µM).

-

The vendor will perform the assays and provide a report detailing the percent inhibition for each kinase in the panel.

-

Analyze the data to identify kinases that are significantly inhibited (e.g., >90% inhibition).

-

Tier 2: Dose-Response & Selectivity Profiling

-

Objective: To determine the potency (IC50) of the compound against the initial hits and assess its selectivity.

-

Method: Perform in vitro kinase activity assays for the hits identified in Tier 1.

-

Protocol:

-

For each hit kinase, set up a series of reactions containing the recombinant kinase, its specific substrate, and ATP.

-

Add varying concentrations of 2-(Butan-2-yl)pyrimidin-5-amine to the reactions.

-

Incubate for a defined period.

-

Measure kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP incorporation), fluorescence-based assays (e.g., HTRF®, LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Compare the IC50 values for the primary targets to those of other kinases to determine the selectivity profile.

-

Tier 3: Cellular Target Engagement & Pathway Analysis

-

Objective: To confirm that the compound interacts with the target kinase in a cellular context and modulates its downstream signaling.

-

Method: Western blotting to assess the phosphorylation status of downstream substrates.

-

Protocol:

-

Select cell lines that express the target kinase and have a constitutively active or inducible signaling pathway.

-

Treat the cells with varying concentrations of 2-(Butan-2-yl)pyrimidin-5-amine for a specified time.

-

Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated form of the target kinase's known downstream substrates.

-

A decrease in the phosphorylation of the substrate upon treatment with the compound indicates target engagement and pathway modulation.

-

Tier 4: In Vivo Target Validation

-

Objective: To demonstrate that the compound's therapeutic effect in an animal model is due to the inhibition of the target kinase.

-

Method: Xenograft or disease models.

-

Protocol:

-

For oncology targets, establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.

-

Treat the mice with 2-(Butan-2-yl)pyrimidin-5-amine.

-

Monitor tumor growth over time.

-

At the end of the study, excise the tumors and perform Western blot analysis to confirm the inhibition of the target kinase's downstream signaling in the tumor tissue.

-

| Parameter | Tier 1: Kinome Scan | Tier 2: IC50 Determination | Tier 3: Cellular Assay | Tier 4: In Vivo Model |

| Purpose | Hit Identification | Potency & Selectivity | Target Engagement | Efficacy & Target Validation |

| Methodology | Binding/Enzymatic Assay | In Vitro Kinase Assay | Western Blot | Xenograft/Disease Model |

| Output | % Inhibition | IC50 Values | Phospho-protein Levels | Tumor Growth Inhibition |

II. G Protein-Coupled Receptors (GPCRs): Exploring Allosteric Modulation

While kinase inhibition is a primary hypothesis, the pyrimidine scaffold is also known to interact with GPCRs.[13] Specifically, purine and pyrimidine receptors (P2Y and P2X) are potential targets.[14] Instead of directly competing with the endogenous ligand at the orthosteric site, small molecules like 2-(Butan-2-yl)pyrimidin-5-amine may act as allosteric modulators.[13][15] Allosteric modulators bind to a topographically distinct site on the receptor, altering the receptor's conformation and modulating the binding and/or efficacy of the endogenous agonist.[15][16]

Rationale for GPCR Targeting

-

Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, offering the potential for greater selectivity.[15]

-

Fine-Tuned Modulation: Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), allowing for a more nuanced modulation of receptor activity compared to simple agonism or antagonism.[16]

-

Therapeutic Areas: GPCRs are involved in a vast array of physiological processes, and their modulation is relevant to inflammatory, cardiovascular, and neurological disorders.[17]

Experimental Workflow for GPCR Target Identification and Validation

A functional, cell-based screening approach is ideal for identifying GPCR modulators.

Caption: A workflow for identifying and characterizing GPCR allosteric modulators.

Detailed Protocols:

Tier 1: Functional GPCR Screen

-

Objective: To identify GPCRs whose activity is modulated by the compound.

-

Method: Utilize a high-throughput screening platform that measures downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP).

-

Protocol:

-

Use a panel of cell lines, each stably expressing a different GPCR of interest (with a focus on purinergic receptors initially).

-

Load the cells with a calcium-sensitive fluorescent dye (for Gq-coupled receptors) or use a cAMP biosensor assay (for Gs/Gi-coupled receptors).

-

Add 2-(Butan-2-yl)pyrimidin-5-amine to the cells.

-

Stimulate the cells with a sub-maximal concentration of the cognate agonist.

-

Measure the change in fluorescence or luminescence. An enhanced signal suggests a PAM, while a diminished signal suggests a NAM.

-

Tier 2: Allosteric Modulator Assays

-

Objective: To confirm the allosteric mechanism of action.

-

Method: Perform agonist dose-response curves in the presence of a fixed concentration of the test compound.

-

Protocol:

-

For the hit GPCRs from Tier 1, perform a full agonist dose-response curve.

-

Repeat the agonist dose-response curve in the presence of a fixed concentration of 2-(Butan-2-yl)pyrimidin-5-amine.

-

A leftward shift in the agonist's EC50 indicates positive allosteric modulation, while a rightward shift indicates negative allosteric modulation. A change in the Emax (maximal response) can also be observed.

-

Tier 3: Radioligand Binding Assays

-

Objective: To determine if the compound affects the binding of an orthosteric ligand.

-

Method: Competitive binding assays using a radiolabeled orthosteric ligand.

-

Protocol:

-

Prepare cell membranes from cells expressing the target GPCR.

-

Incubate the membranes with a fixed concentration of a radiolabeled orthosteric antagonist and varying concentrations of 2-(Butan-2-yl)pyrimidin-5-amine.

-

If the compound is an allosteric modulator, it should not displace the radioligand.

-

To further confirm, perform a radioligand dissociation kinetics experiment. A NAM will typically increase the dissociation rate of the radioligand, while a PAM will decrease it.

-

III. Other Potential Enzyme Targets

Beyond kinases and GPCRs, the pyrimidine scaffold has been shown to inhibit a variety of other enzymes.

Rationale for Targeting Other Enzymes

-

Metabolic Enzymes: Dihydropyrimidine dehydrogenase is involved in the catabolism of pyrimidines and can be a target for modulating the efficacy of other drugs.[18] Enzymes like α-amylase and α-glucosidase are targets for type 2 diabetes.[19]

-

Redox Enzymes: Glutathione reductase is an important enzyme in maintaining cellular redox balance and has been investigated as a target for some pyrimidine derivatives.[20]

-

Dihydrofolate Reductase (DHFR): This is a classic target for antifolate drugs used in cancer and infectious diseases.[21]

Experimental Approach for Other Enzyme Targets

A targeted approach based on structural similarity to known inhibitors is most efficient.

-

In Silico Screening: Use the structure of 2-(Butan-2-yl)pyrimidin-5-amine to perform virtual screening against a library of enzyme crystal structures.

-

Biochemical Assays: For promising hits from the in silico screen, perform in vitro enzymatic assays to determine the IC50 of the compound against the purified enzyme. The specific assay will depend on the enzyme class.

-

Cell-Based Assays: If a potent inhibitor is identified, proceed to cell-based assays to confirm its activity in a biological context.

Conclusion and Future Directions